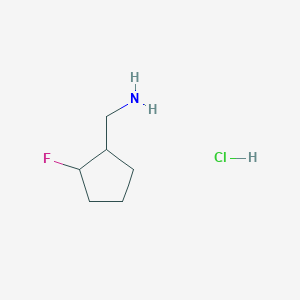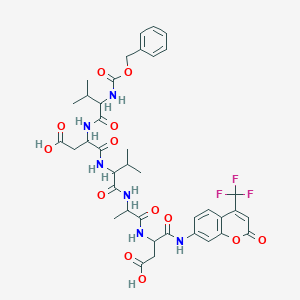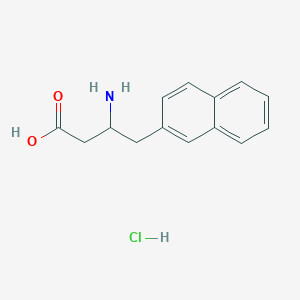
methyl (E)-icos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-icos-13-enoate is an organic compound classified as an ester It is derived from the esterification of a long-chain unsaturated fatty acid with methanol
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-(E)-Icos-13-enoat kann durch die Veresterung von (E)-Icos-13-ensäure mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu beschleunigen. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Methyl-(E)-Icos-13-enoat die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Der Prozess kann auch Reinigungsschritte wie Destillation oder Chromatographie umfassen, um den gewünschten Ester in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-(E)-Icos-13-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Doppelbindung im Ester kann oxidiert werden, um Epoxide oder Diole zu bilden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Der Ester kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Osmiumtetroxid.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Epoxide, Diole oder Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
Methyl-(E)-Icos-13-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Ausgangsmaterial für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten und Interaktionen mit Enzymen.
Medizin: Untersucht für seine potenziellen therapeutischen Eigenschaften und als Bestandteil in Arzneimittelformulierungen.
Industrie: Verwendet in der Produktion von Spezialchemikalien und als Aroma- oder Duftstoff.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(E)-Icos-13-enoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure und den Alkohol freizusetzen, die dann an verschiedenen biochemischen Stoffwechselwegen teilnehmen können. Die Doppelbindung in der E-Konfiguration kann auch die Reaktivität der Verbindung und ihre Interaktionen mit anderen Molekülen beeinflussen.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-icos-13-enoate has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as a flavor or fragrance ingredient.
Wirkmechanismus
The mechanism of action of methyl (E)-icos-13-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The double bond in the E-configuration may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl-(E)-Icos-13-enoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Methyloleat: Ein weiterer langkettiger ungesättigter Ester, jedoch mit einer Doppelbindung an einer anderen Position.
Methyllinoleat: Enthält zwei Doppelbindungen, wodurch es in bestimmten chemischen Reaktionen reaktiver ist.
Methylstearat: Ein gesättigter Ester ohne Doppelbindungen, was zu unterschiedlichen physikalischen und chemischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C21H40O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
methyl (E)-icos-13-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8+ |
InChI-Schlüssel |
XQXARCJTXXEQEX-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


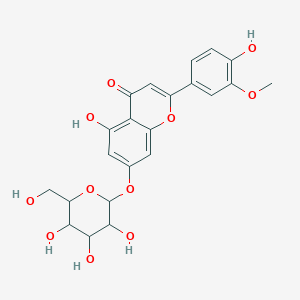
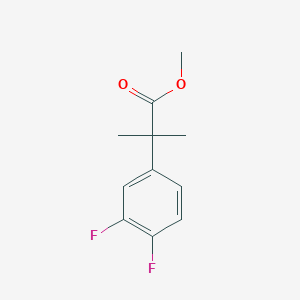
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
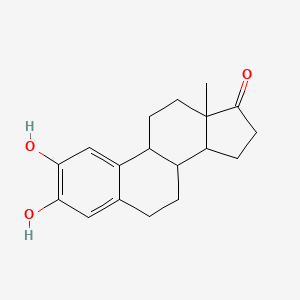
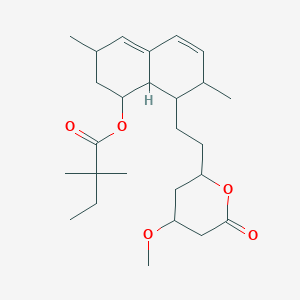
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)

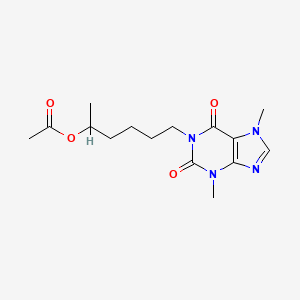
![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
